molecular formula C8H8N2O4 B1366988 3-Methoxy-4-nitrobenzamide CAS No. 92241-87-7

3-Methoxy-4-nitrobenzamide

Cat. No. B1366988
CAS RN: 92241-87-7
M. Wt: 196.16 g/mol
InChI Key: HBEDVMJPLSCWPI-UHFFFAOYSA-N
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Description

3-Methoxy-4-nitrobenzamide is a chemical compound with the CAS Number: 92241-87-7 and Linear Formula: C8H8N2O4 . It has a molecular weight of 196.16 and is a solid in physical form .


Synthesis Analysis

3-Methoxy-4-nitrobenzamide is an intermediate in the synthesis of drugs, dyes, and other organic chemicals . It is produced by the reaction of methoxyacetic acid with nitric acid . This compound is used as a starting material for the production of many pharmaceuticals .


Molecular Structure Analysis

The InChI Code of 3-Methoxy-4-nitrobenzamide is 1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11) .


Chemical Reactions Analysis

3-Methoxy-4-nitrobenzamide is used in various chemical reactions. For instance, it is used as a starting material in the production of drugs, dyes, and other organic chemicals .


Physical And Chemical Properties Analysis

3-Methoxy-4-nitrobenzamide is a solid substance . It has a melting point range of 196 - 198 .

Safety And Hazards

3-Methoxy-4-nitrobenzamide is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

3-Methoxy-4-nitrobenzamide is an intermediate in the synthesis of drugs, dyes, and other organic chemicals . It is used as a starting material for the production of many pharmaceuticals . Therefore, its future directions could be in the development of new pharmaceuticals and organic chemicals.

properties

IUPAC Name

3-methoxy-4-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4/c1-14-7-4-5(8(9)11)2-3-6(7)10(12)13/h2-4H,1H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEDVMJPLSCWPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80453833
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxy-4-nitrobenzamide

CAS RN

92241-87-7
Record name 3-methoxy-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80453833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methoxy-4-nitrobenzamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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